molecular formula C12H13F2N3O3 B13496711 1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione

Katalognummer: B13496711
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: YBBJMGOLIYWXID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazinane ring, an amino group, and a difluoroethoxy substituent, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 5-amino-2-(2,2-difluoroethoxy)benzaldehyde with a suitable diazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoroethoxy group may enhance its binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Eigenschaften

Molekularformel

C12H13F2N3O3

Molekulargewicht

285.25 g/mol

IUPAC-Name

1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13F2N3O3/c13-10(14)6-20-9-2-1-7(15)5-8(9)17-4-3-11(18)16-12(17)19/h1-2,5,10H,3-4,6,15H2,(H,16,18,19)

InChI-Schlüssel

YBBJMGOLIYWXID-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.